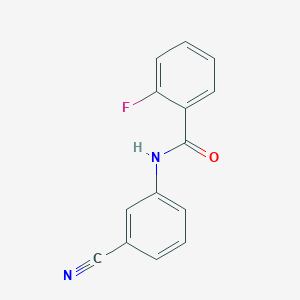
N,N-diallyl-5-bromo-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diallyl-5-bromo-2-thiophenesulfonamide (DBTS) is a compound that has gained attention in recent years due to its potential applications in scientific research. DBTS is a sulfonamide compound that contains a bromine atom and a thiophene ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
N,N-diallyl-5-bromo-2-thiophenesulfonamide inhibits the activity of certain enzymes by binding to the active site of the enzyme. This binding prevents the substrate from binding to the enzyme, thus inhibiting its activity. This compound has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate ion. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. These effects can be used to study the role of inflammation and oxidative stress in various biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diallyl-5-bromo-2-thiophenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be stored for long periods of time. Another advantage is that it is relatively easy to synthesize using various methods. One limitation is that it can be toxic at high concentrations. Another limitation is that it may not be effective in all biological systems.
Direcciones Futuras
There are several future directions for the study of N,N-diallyl-5-bromo-2-thiophenesulfonamide. One direction is to study its effects on other enzymes and biological systems. Another direction is to study its potential use as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Another direction is to study its potential use in agriculture, such as a pesticide or herbicide. Overall, this compound has potential applications in various fields of scientific research and warrants further study.
Métodos De Síntesis
N,N-diallyl-5-bromo-2-thiophenesulfonamide can be synthesized using various methods. One of the methods involves the reaction of 5-bromo-2-thiophenesulfonamide with sodium hydride and allyl bromide in dimethylformamide. The reaction produces this compound as a yellow solid with a yield of 82%. Another method involves the reaction of 5-bromo-2-thiophenesulfonamide with allyl alcohol and triethylamine in ethanol. The reaction produces this compound as a white solid with a yield of 87%.
Aplicaciones Científicas De Investigación
N,N-diallyl-5-bromo-2-thiophenesulfonamide has potential applications in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This inhibition can be used to study the role of these enzymes in various biological processes. This compound has also been shown to have anti-inflammatory and antioxidant properties. These properties can be used to study the effects of inflammation and oxidative stress on various biological systems.
Propiedades
Fórmula molecular |
C10H12BrNO2S2 |
|---|---|
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
5-bromo-N,N-bis(prop-2-enyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H12BrNO2S2/c1-3-7-12(8-4-2)16(13,14)10-6-5-9(11)15-10/h3-6H,1-2,7-8H2 |
Clave InChI |
IOCDQZAVCVOPBU-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(S1)Br |
SMILES canónico |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250193.png)
![methyl 2-[4-(1H-pyrazol-1-yl)benzamido]benzoate](/img/structure/B250223.png)




![2-(4-methoxyphenyl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B250259.png)






